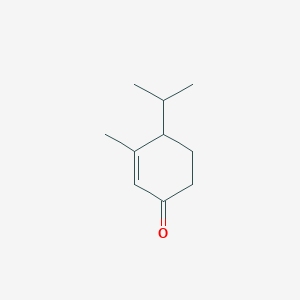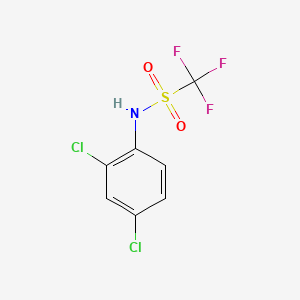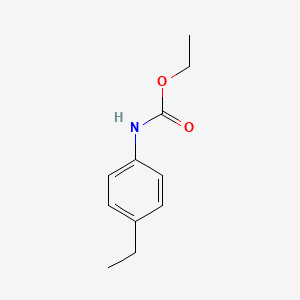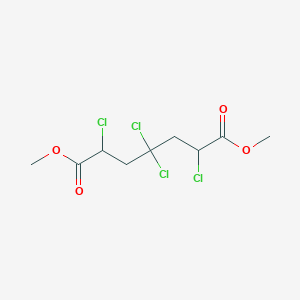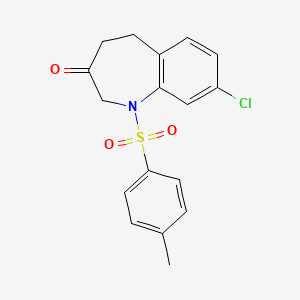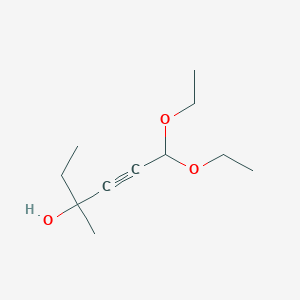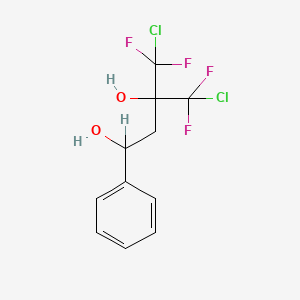
1,1-Bis(chlorodifluoromethyl)-3-phenyl-1,3-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(chlorodifluoromethyl)-3-phenyl-1,3-propanediol is an organic compound with the molecular formula C11H10Cl2F4O2 This compound is characterized by the presence of two chlorodifluoromethyl groups and a phenyl group attached to a propanediol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(chlorodifluoromethyl)-3-phenyl-1,3-propanediol typically involves the reaction of chlorodifluoromethane with a suitable phenylpropanediol precursor under controlled conditions. One common method involves the use of difluorocarbene intermediates, which can be generated in situ from reagents such as chlorodifluoromethane and a strong base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Bis(chlorodifluoromethyl)-3-phenyl-1,3-propanediol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorodifluoromethyl groups to difluoromethyl or methyl groups.
Substitution: The chlorine atoms in the chlorodifluoromethyl groups can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce difluoromethyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(chlorodifluoromethyl)-3-phenyl-1,3-propanediol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1-Bis(chlorodifluoromethyl)-3-phenyl-1,3-propanediol involves its interaction with specific molecular targets. The chlorodifluoromethyl groups can participate in various chemical reactions, altering the activity of enzymes or other proteins. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Bis(diphenylphosphino)ferrocene: A compound with similar structural features but different functional groups.
1,1-Bis(diphenylphosphino)methane: Another related compound with phosphine groups instead of chlorodifluoromethyl groups.
Uniqueness
1,1-Bis(chlorodifluoromethyl)-3-phenyl-1,3-propanediol is unique due to the presence of chlorodifluoromethyl groups, which impart distinct chemical reactivity and properties. These groups can participate in a variety of chemical reactions, making the compound versatile for different applications.
Eigenschaften
CAS-Nummer |
34848-21-0 |
|---|---|
Molekularformel |
C11H10Cl2F4O2 |
Molekulargewicht |
321.09 g/mol |
IUPAC-Name |
4-chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-phenylbutane-1,3-diol |
InChI |
InChI=1S/C11H10Cl2F4O2/c12-10(14,15)9(19,11(13,16)17)6-8(18)7-4-2-1-3-5-7/h1-5,8,18-19H,6H2 |
InChI-Schlüssel |
ZGRPQOKXVFKJQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(C(F)(F)Cl)(C(F)(F)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone](/img/structure/B14696695.png)
![7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14696699.png)
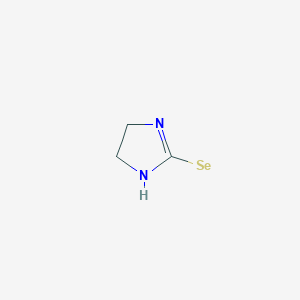

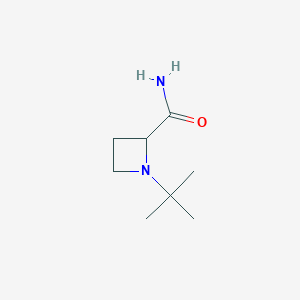
![4-Chloro-2-({(e)-[4-(dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14696718.png)
